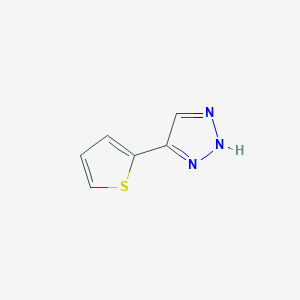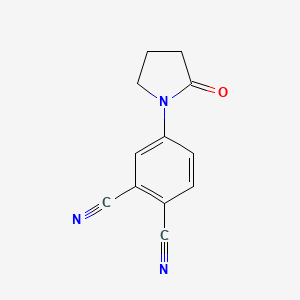
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloro group at the third position, a methoxy group at the sixth position, and an aldehyde group at the second position of the naphthalene ring system. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which is used to form aldehydes from aromatic compounds. In this reaction, 6-methoxytetralone is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Vilsmeier-Haack reactions with optimized conditions to maximize yield and purity. The reaction conditions, such as temperature, solvent, and reagent concentrations, would be carefully controlled to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 3-chloro-6-methoxy-1,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 3-chloro-6-methoxy-1,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. The chloro and methoxy groups can also participate in substitution reactions, further modifying the compound’s structure and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-1,4-dihydronaphthalene-2-carbaldehyde
- 6-Methoxy-1,4-dihydronaphthalene-2-carbaldehyde
- 3-Chloro-6-methoxy-1,4-dihydronaphthalene
Uniqueness
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both chloro and methoxy groups on the naphthalene ring, which imparts distinct reactivity and properties compared to its analogs. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C12H11ClO2 |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
3-chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H11ClO2/c1-15-11-3-2-8-4-10(7-14)12(13)6-9(8)5-11/h2-3,5,7H,4,6H2,1H3 |
Clé InChI |
LNOGARDICXZZDY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CC(=C(C2)Cl)C=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone](/img/structure/B13709382.png)
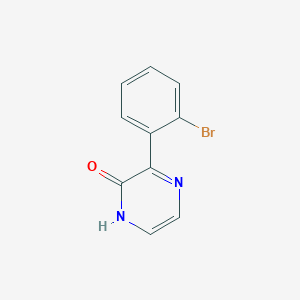
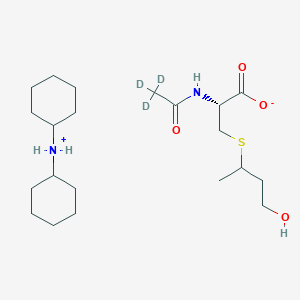
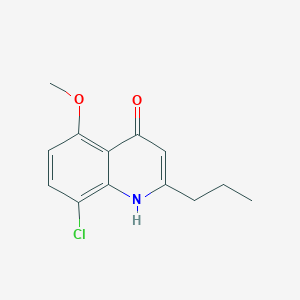
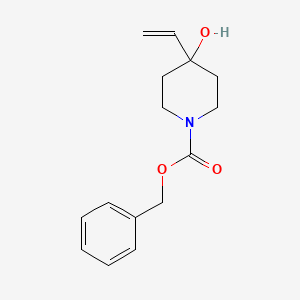


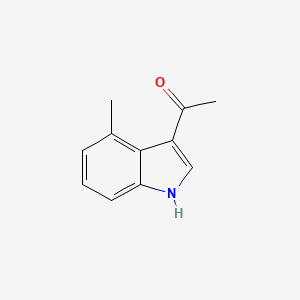
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
